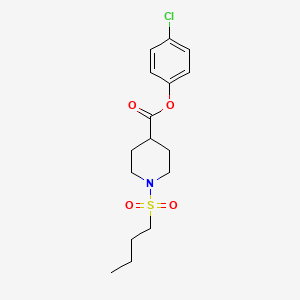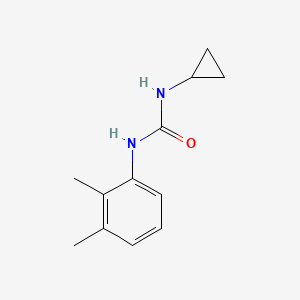
4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied in scientific research. It is a potent agonist of the cannabinoid receptor CB1 and has been used as a tool compound to study the endocannabinoid system and its role in various physiological processes.
Mécanisme D'action
4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate binds to the CB1 receptor and activates it, leading to a cascade of intracellular signaling events that ultimately result in the physiological effects associated with CB1 receptor activation. The exact mechanism of action of 4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channel activity.
Biochemical and Physiological Effects
4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of intracellular signaling pathways. These effects are mediated through the activation of the CB1 receptor and are dependent on the concentration of 4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate and the duration of exposure.
Avantages Et Limitations Des Expériences En Laboratoire
4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate has several advantages as a tool compound for studying the endocannabinoid system. It is a potent and selective agonist of the CB1 receptor, which allows for precise control over the activation of this receptor. 4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to the use of 4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate in lab experiments. It is a synthetic compound that may not accurately reflect the effects of endocannabinoids produced by the body, and its use may not be relevant to certain physiological processes.
Orientations Futures
There are several future directions for research involving 4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate. One area of interest is the potential therapeutic applications of CB1 receptor agonists, particularly in the treatment of pain, anxiety, and other neurological disorders. Another area of interest is the development of more selective CB1 receptor agonists that can target specific physiological processes without producing unwanted side effects. Additionally, further studies are needed to fully understand the mechanism of action of 4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate and its effects on the endocannabinoid system.
Méthodes De Synthèse
4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate can be synthesized using a multi-step process involving the reaction of piperidine with 4-chlorobenzyl chloride, followed by the addition of butylsulfonyl chloride and the coupling of the resulting intermediate with 4-chlorobenzoyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate has been used extensively in scientific research as a tool compound to study the endocannabinoid system. It has been shown to be a potent agonist of the CB1 receptor, which is involved in various physiological processes such as pain sensation, appetite regulation, and memory formation. 4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate has been used to study the effects of CB1 receptor activation on these processes and to investigate the potential therapeutic applications of CB1 receptor agonists.
Propriétés
IUPAC Name |
(4-chlorophenyl) 1-butylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4S/c1-2-3-12-23(20,21)18-10-8-13(9-11-18)16(19)22-15-6-4-14(17)5-7-15/h4-7,13H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIGBSQETABHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200230 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5310330.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5310337.png)
![2-(2-furyl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5310338.png)
![4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-2-ethyl-1-isopropylpiperazine](/img/structure/B5310343.png)
![N-isopropyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5310350.png)
![1'-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5310352.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl benzoate](/img/structure/B5310354.png)

![4-chloro-N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-methylphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5310396.png)
![methyl 4-(2-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}carbonohydrazonoyl)benzoate](/img/structure/B5310399.png)
![3'-(butylthio)-5-fluoro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B5310411.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5310419.png)
![6-hydroxy-5-nitro-2-[2-(3-pyridinyl)vinyl]-4(3H)-pyrimidinone](/img/structure/B5310420.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5310426.png)